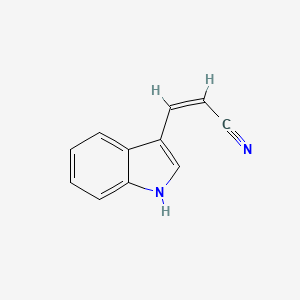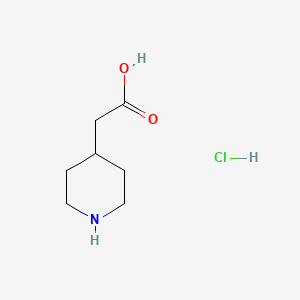
4-(Benzyloxy)-3-oxobutanenitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of 4-(Benzyloxy)pyridine N-oxide involves hydrogenation over palladium . Another example is the synthesis of certain Co(II), Ni(II), Cu(II), and Zn(II) complexes, which involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives .Applications De Recherche Scientifique
Synthesis of Heterocycles
- Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines Synthesis : The compound has been used in the synthesis of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, highlighting its utility in creating polyfunctionally substituted heterocycles (Khalik, 1997).
- Formation of Chromeno[2,3-b]quinoline Derivatives : This compound is used in the convenient synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives (Han et al., 2015).
Pharmaceutical and Biological Applications
- Potential Antiviral and Anticancer Activities : A study involving the synthesis of various 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile compounds demonstrated their potential antiviral and anticancer activities, with specific focus on their interaction with the SARS Coronavirus Main Proteinase and the Human Progesterone Receptor (Yaccoubi et al., 2022).
- Antimicrobial Activity : The compound has been used to create derivatives that exhibit significant antimicrobial activity, particularly against gram-positive bacteria like Staphylococcus aureus (Horishny & Matiichuk, 2020).
Material Science and Chemistry Applications
- Palladium Nano-Catalyst Development : It has been employed in the formation of a novel tetrazole functionalized polymer-supported palladium nano-catalyst for the synthesis of various N-benzylated arylcyanamides (Habibi et al., 2018).
- **Corrosion Inhibitionin Aluminum**: In the field of corrosion science, 4-(benzyloxy)-3-oxobutanenitrile derivatives have been evaluated as non-toxic inhibitors for aluminum corrosion in hydrochloric acid medium. Their effectiveness was assessed through various methods, including gravimetric analysis and electrochemical techniques (Nesane et al., 2020).
Other Chemical Applications
- Synthesis of Lanthanide Coordination Compounds : The compound has been used in synthesizing lanthanide coordination compounds. These studies explored the influence of electron-withdrawing and electron-donating groups on the luminescent properties of these compounds (Sivakumar et al., 2010).
Propriétés
IUPAC Name |
3-oxo-4-phenylmethoxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5H,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKQUFWFVBBDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562621 | |
| Record name | 4-(Benzyloxy)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-oxobutanenitrile | |
CAS RN |
118602-96-3 | |
| Record name | 4-(Benzyloxy)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

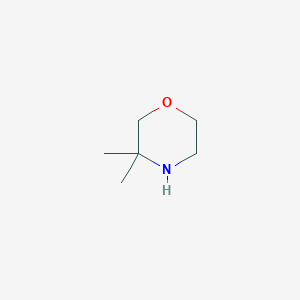
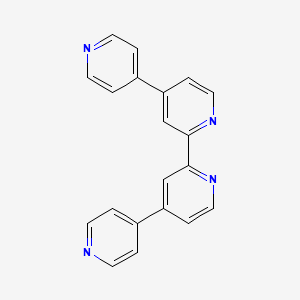
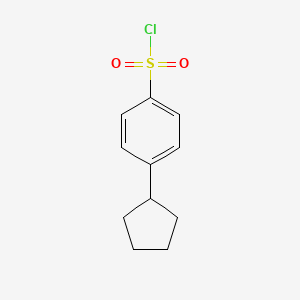
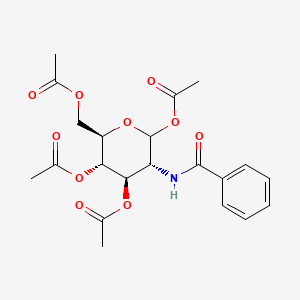
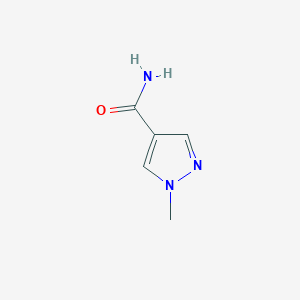
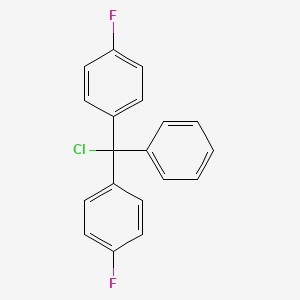
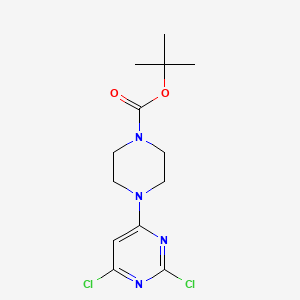
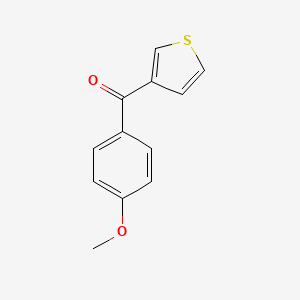
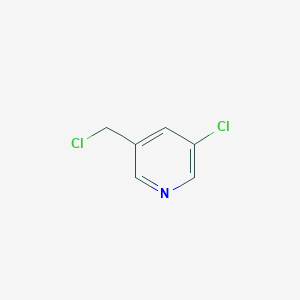


![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)
